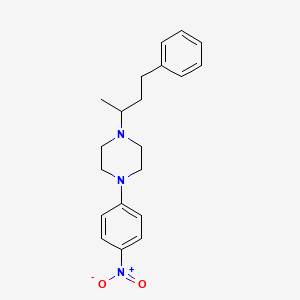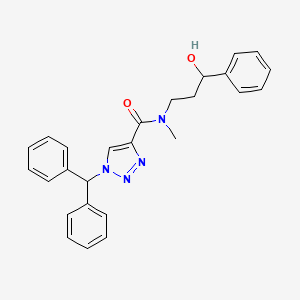
1-(1-methyl-3-phenylpropyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPPP is a piperazine derivative that has been studied for its potential therapeutic effects in various fields, including neuroscience and oncology. The compound has been shown to have a unique mechanism of action that may make it useful in treating certain diseases. However, further research is needed to fully understand its properties and potential applications.
Mécanisme D'action
MPPP has a unique mechanism of action that involves binding to dopamine receptors and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels in the brain, which may be beneficial in treating Parkinson's disease and other neurological disorders. Additionally, MPPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MPPP has been shown to have a variety of biochemical and physiological effects. In the brain, the compound increases dopamine levels, which may improve motor function and reduce symptoms of Parkinson's disease. Additionally, MPPP has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which may slow the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
MPPP has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, the compound is also highly reactive and may be difficult to work with in certain experimental conditions. Additionally, further research is needed to fully understand the properties and potential applications of MPPP.
Orientations Futures
There are several potential future directions for research on MPPP. In the field of neuroscience, the compound may be useful in the development of new treatments for Parkinson's disease and other neurological disorders. In oncology, MPPP may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the properties and potential applications of MPPP, including its toxicity and potential side effects.
In conclusion, MPPP is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has a unique mechanism of action that may make it useful in treating certain diseases, including Parkinson's disease and cancer. However, further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
MPPP can be synthesized through a multistep process involving the reaction of 1-phenyl-1-propanone with nitrobenzene, followed by reduction and cyclization. The resulting compound is then purified through recrystallization and chromatography.
Applications De Recherche Scientifique
MPPP has been the subject of numerous scientific studies due to its potential therapeutic applications. In the field of neuroscience, the compound has been shown to have an affinity for dopamine receptors and may be useful in treating Parkinson's disease and other neurological disorders. In oncology, MPPP has been studied for its potential to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-17(7-8-18-5-3-2-4-6-18)21-13-15-22(16-14-21)19-9-11-20(12-10-19)23(24)25/h2-6,9-12,17H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHGPJNRRDBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-3-phenylpropyl)-4-(4-nitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-methylpropanamide](/img/structure/B6013139.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6013148.png)

![N,N-diallyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6013172.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B6013174.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B6013177.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B6013178.png)
![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)
![2-(4-chlorophenyl)-7-(difluoromethyl)-9-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6013216.png)
![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6013231.png)